molecular formula C18H23N5O B12715002 1-Piperazinepropanamide, N-(4-aminophenyl)-4-(2-pyridinyl)- CAS No. 86523-76-4

1-Piperazinepropanamide, N-(4-aminophenyl)-4-(2-pyridinyl)-

Cat. No.: B12715002
CAS No.: 86523-76-4
M. Wt: 325.4 g/mol
InChI Key: ILTAXXSQZASXBD-UHFFFAOYSA-N
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Description

1-Piperazinepropanamide, N-(4-aminophenyl)-4-(2-pyridinyl)- is a complex organic compound that features a piperazine ring, a propanamide group, an aminophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanamide, N-(4-aminophenyl)-4-(2-pyridinyl)- typically involves multi-step organic synthesis. The process may start with the preparation of the piperazine ring, followed by the introduction of the propanamide group, and finally the attachment of the aminophenyl and pyridinyl groups. Common reagents used in these steps include amines, carboxylic acids, and pyridine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanamide, N-(4-aminophenyl)-4-(2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling agents (e.g., palladium catalysts). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanamide, N-(4-aminophenyl)-4-(2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinepropanamide, N-(4-aminophenyl)-4-(2-pyridinyl)- derivatives: Compounds with similar structures but different substituents.

    Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.

    Pyridine derivatives: Compounds containing the pyridine ring with different substituents.

Uniqueness

1-Piperazinepropanamide, N-(4-aminophenyl)-4-(2-pyridinyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new therapeutic agents or materials with specialized functions.

Properties

CAS No.

86523-76-4

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

N-(4-aminophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide

InChI

InChI=1S/C18H23N5O/c19-15-4-6-16(7-5-15)21-18(24)8-10-22-11-13-23(14-12-22)17-3-1-2-9-20-17/h1-7,9H,8,10-14,19H2,(H,21,24)

InChI Key

ILTAXXSQZASXBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)N)C3=CC=CC=N3

Origin of Product

United States

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